molecular formula C22H27FN2O3S B11343394 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11343394
M. Wt: 418.5 g/mol
InChI Key: LBHRDAQOVHASAQ-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a fluorophenyl group, a methanesulfonyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Addition of the Methanesulfonyl Group: This can be done through sulfonylation reactions using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H27FN2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O3S/c1-16(2)19-8-4-6-10-21(19)24-22(26)17-11-13-25(14-12-17)29(27,28)15-18-7-3-5-9-20(18)23/h3-10,16-17H,11-15H2,1-2H3,(H,24,26)

InChI Key

LBHRDAQOVHASAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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